2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol
Description
2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol is a thioether-containing compound with a molecular formula of C₉H₁₃NOS and a molecular weight of 183.27 g/mol. Its structure consists of a benzene ring substituted with an amino (-NH₂) group at the para position and a methyl (-CH₃) group at the meta position, linked via a sulfur atom to an ethanol moiety. The amino group enhances hydrophilicity and hydrogen-bonding capacity, while the methyl group contributes to lipophilicity, balancing solubility profiles .
Properties
IUPAC Name |
2-(4-amino-3-methylphenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOJPFYZGAJBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol typically involves the reaction of 4-amino-3-methylthiophenol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Ethers and esters.
Scientific Research Applications
2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol and analogous sulfanyl- or sulfur-containing ethanol derivatives:
Key Comparative Insights:
Electronic Effects: The amino group in the target compound donates electrons, increasing reactivity toward electrophiles and enhancing solubility in polar solvents. In contrast, halogenated analogs (e.g., bromo/fluoro derivatives) exhibit electron-withdrawing effects, reducing solubility but improving metabolic stability .
Structural Complexity :
- Heterocyclic derivatives (e.g., triazole or oxadiazole cores) introduce rigidity and steric hindrance, which can improve binding specificity to biological targets but may complicate synthesis .
Pharmacological Potential: The amino group in the target compound provides a site for derivatization (e.g., amide formation), whereas halogenated analogs are often optimized for lipophilicity in central nervous system (CNS) drug design .
Stability :
- Thioethers are susceptible to oxidation to sulfoxides or sulfones. The target compound’s electron-donating substituents (NH₂, CH₃) may accelerate oxidation compared to halogenated analogs .
Biological Activity
2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol, a compound featuring both an amino group and a sulfanyl moiety, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to this compound. The following table summarizes findings from various research articles regarding the minimum inhibitory concentration (MIC) and effectiveness against different bacterial strains.
| Compound Name | Bacterial Strains Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 2-Amino-3-methylphenyl sulfanyl ethanol | Staphylococcus aureus, E. coli | 15 | Moderate |
| 4-Methylphenyl derivatives | Bacillus cereus, Enterococcus faecalis | 10 | Strong |
| Thiadiazole derivatives | Bacillus antracis, Staphylococcus aureus | 5 | Very Strong |
Research Findings:
- A study reported that derivatives containing a 4-methylphenyl moiety exhibited enhanced antimicrobial activities against Staphylococcus aureus and Bacillus cereus .
- Compounds with sulfanyl groups demonstrated significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. The compound's ability to inhibit cancer cell proliferation was assessed using various cancer cell lines.
Table: Anticancer Activity
| Cell Line | IC50 (µg/mL) | Effectiveness |
|---|---|---|
| HeLa | 8.49 | Highly Effective |
| MCF-7 | 11.20 | Effective |
| SKOV-3 | 7.87 | Highly Effective |
Research Findings:
- In vitro studies indicated that the compound exhibited cytotoxic effects on HeLa cells with an IC50 value of approximately 8.49 µg/mL, suggesting potent anticancer activity .
- The compound showed selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays that measure its ability to scavenge free radicals.
Table: Antioxidant Activity
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µg/mL |
| ABTS Assay | Significant inhibition |
Research Findings:
Q & A
Q. What are key future research directions for this compound?
- Synthesis : Develop continuous-flow systems for scalable production.
- Biological Studies : Explore synergies with antibiotics (e.g., β-lactams) against resistant strains.
- Materials Science : Investigate coordination polymers for catalytic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
